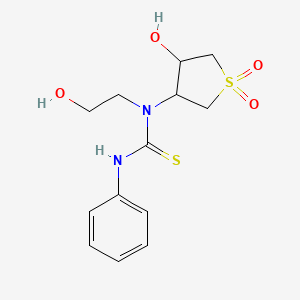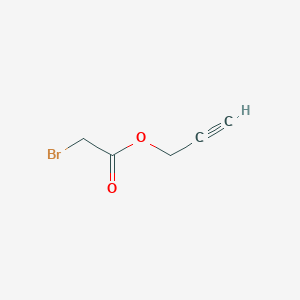![molecular formula C16H19FN8 B12115537 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanamine](/img/structure/B12115537.png)
2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanamine is a complex organic compound that belongs to the class of triazolopyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a triazolopyrimidine core, and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanamine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the triazolopyrimidine intermediate.
Attachment of the Piperazine Moiety: The piperazine ring is then attached to the triazolopyrimidine core via a nucleophilic substitution reaction, typically using piperazine and a suitable solvent like ethanol.
Formation of the Ethanamine Side Chain:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and ethanamine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is studied for its binding affinity to various receptors and its pharmacokinetic properties.
Biological Research: It is used as a tool compound to study cellular pathways and mechanisms of action.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s triazolopyrimidine core is known to interact with nucleotide-binding sites, while the piperazine moiety can enhance its binding affinity and selectivity. The fluorophenyl group may contribute to the compound’s lipophilicity and ability to cross biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazolo[4,5-d]pyrimidine Derivatives: These compounds share the triazolopyrimidine core but may differ in their substituents, leading to variations in their biological activity.
Fluorophenyl-Substituted Compounds: Compounds with a fluorophenyl group often exhibit enhanced biological activity due to the electron-withdrawing nature of the fluorine atom.
Piperazine Derivatives: Piperazine-containing compounds are widely studied for their pharmacological properties, particularly in the context of central nervous system disorders.
Uniqueness
2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanamine is unique due to the combination of its triazolopyrimidine core, fluorophenyl group, and piperazine moiety. This unique structure imparts specific pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H19FN8 |
|---|---|
Molekulargewicht |
342.37 g/mol |
IUPAC-Name |
2-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanamine |
InChI |
InChI=1S/C16H19FN8/c17-12-1-3-13(4-2-12)25-16-14(21-22-25)15(19-11-20-16)24-9-7-23(6-5-18)8-10-24/h1-4,11H,5-10,18H2 |
InChI-Schlüssel |
OBKPSVBPLGVODT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCN)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]-](/img/structure/B12115455.png)
![(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B12115460.png)
![1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl-](/img/structure/B12115467.png)
![6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one](/img/structure/B12115474.png)
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-amine](/img/structure/B12115481.png)

![tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12115501.png)

![Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]-](/img/structure/B12115507.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B12115513.png)

![4-[1-(4-Ethylphenyl)-1-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B12115539.png)

![Benzenemethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-](/img/structure/B12115545.png)
